molecular formula C13H20N2O3 B2816950 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea CAS No. 1788848-59-8

1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea

Cat. No. B2816950
CAS RN: 1788848-59-8
M. Wt: 252.314
InChI Key: QUIXDNMKSDSMFB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The urea group would likely contribute to the compound’s polarity, while the cyclopentyl and 2-(furan-2-yl)-2-methoxyethyl groups would likely contribute to its hydrophobicity.


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The urea group could potentially undergo hydrolysis, while the furan ring could potentially undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Chemical Properties

Research on furan derivatives, such as the synthesis of hydrocyclopenta[1,2-b]furan with various side chains, highlights the versatility of furan compounds in organic synthesis. These derivatives serve as divergent intermediates for designing chiral resolving agents, demonstrating the utility of furan-based compounds in the synthesis of complex organic molecules (Zhong et al., 2005).

Biological Activities

A study on a similar furan-urea derivative, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, showed that it exhibited a broad spectrum of antibacterial activity, except against Bacillus subtilis. This suggests potential medicinal applications for furan-urea derivatives in developing novel antimicrobial agents (Donlawson et al., 2020).

Novel Compounds and Drug Development

The synthesis and bioactivity study of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea further underscores the potential of furan derivatives in drug development. Its effectiveness against various pathogens suggests that 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea could also be explored for similar applications, given its structural similarities (Donlawson et al., 2020).

properties

IUPAC Name

1-cyclopentyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-17-12(11-7-4-8-18-11)9-14-13(16)15-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIXDNMKSDSMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1CCCC1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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